2-[[Butyl(methyl)amino]methyl]-4,6-diiodophenol
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Overview
Description
2-[[Butyl(methyl)amino]methyl]-4,6-diiodophenol is an organic compound that features a phenol group substituted with two iodine atoms and a butyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Butyl(methyl)amino]methyl]-4,6-diiodophenol typically involves multiple steps. One common synthetic route starts with the iodination of phenol to introduce the iodine atoms at the 4 and 6 positions. This is followed by the alkylation of the phenol with butyl(methyl)amine to form the final product. The reaction conditions often involve the use of iodine and a suitable oxidizing agent for the iodination step, and an alkylating agent for the subsequent step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[Butyl(methyl)amino]methyl]-4,6-diiodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to substitute the iodine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized phenols.
Scientific Research Applications
2-[[Butyl(methyl)amino]methyl]-4,6-diiodophenol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.
Medicine: The compound or its derivatives could be investigated for therapeutic applications, such as drug development.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-[[Butyl(methyl)amino]methyl]-4,6-diiodophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, while the iodine atoms can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-[[Butyl(methyl)amino]methyl]-4-iodophenol: Similar structure but with only one iodine atom.
2-[[Butyl(methyl)amino]methyl]-4,6-dichlorophenol: Chlorine atoms instead of iodine.
2-[[Butyl(methyl)amino]methyl]-4,6-dibromophenol: Bromine atoms instead of iodine.
Uniqueness
2-[[Butyl(methyl)amino]methyl]-4,6-diiodophenol is unique due to the presence of two iodine atoms, which can significantly affect its chemical properties and reactivity. The iodine atoms can enhance the compound’s ability to participate in halogen bonding and other interactions, making it distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
2-[[butyl(methyl)amino]methyl]-4,6-diiodophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17I2NO/c1-3-4-5-15(2)8-9-6-10(13)7-11(14)12(9)16/h6-7,16H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPMJIXTTXLPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C(=CC(=C1)I)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17I2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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